molecular formula C7H10N2 B1295593 1-(4-Pyridyl)ethylamine CAS No. 50392-78-4

1-(4-Pyridyl)ethylamine

Cat. No.: B1295593
CAS No.: 50392-78-4
M. Wt: 122.17 g/mol
InChI Key: HIZMJYQEHFJWQY-UHFFFAOYSA-N
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Description

1-(4-Pyridyl)ethylamine is a useful research compound. Its molecular formula is C7H10N2 and its molecular weight is 122.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63919. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: In industrial settings, 1-(4-Pyridyl)ethylamine is often produced by catalytic hydrogenation of 4-cyanopyridine. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

1-(4-Pyridyl)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Pyridyl)ethylamine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Pyridyl)ethylamine involves its interaction with various molecular targets. As a ligand, it can coordinate with metal ions, affecting their reactivity and stability. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

1-(4-Pyridyl)ethylamine can be compared with other similar compounds such as:

  • 4-(Aminomethyl)pyridine
  • 2-(1-Aminoethyl)pyridine
  • 4-(2-Aminoethyl)pyridine

Uniqueness: this compound is unique due to its specific structure, which allows it to act as a versatile ligand in coordination chemistry and as an intermediate in various synthetic pathways .

Properties

IUPAC Name

1-pyridin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6(8)7-2-4-9-5-3-7/h2-6H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZMJYQEHFJWQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90950525
Record name 1-(Pyridin-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50392-78-4, 27854-96-2
Record name 50392-78-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63919
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Pyridin-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyridin-4-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(N=[N+]=[N-])c1ccncc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2-[1-(Pyridin-4-yl)ethyl]isoindoline-1,3-dione (283 mg, 1.12 mmol) in methanol (3 mL) was mixed with hydrazine monohydrate (272 μL, 5.61 mmol) and stirred at room temperature for 16 hours. After completion of the reaction, the solid was filtered off with chloroform, and the filtrate was evaporated under reduced pressure repeatedly to give the desired product.
Name
2-[1-(Pyridin-4-yl)ethyl]isoindoline-1,3-dione
Quantity
283 mg
Type
reactant
Reaction Step One
Quantity
272 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can you tell us about the stereochemistry of 1-(4-Pyridyl)ethylamine and its pharmacokinetic implications?

A1: This research paper focuses on a novel anticonvulsant drug candidate, N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine, which incorporates the this compound moiety. Crucially, this compound possesses a chiral center, leading to the existence of enantiomers. The study utilizes chiral liquid chromatography to successfully separate and analyze these enantiomers []. Understanding the distinct pharmacokinetic profiles of each enantiomer is crucial. This is because enantiomers can potentially exhibit different pharmacological activities, metabolic pathways, and toxicity profiles. The study's findings highlight the significance of stereoselectivity in drug development and emphasize the need for individual enantiomer analysis, especially for compounds like those incorporating this compound, to ensure safer and more effective therapeutic outcomes.

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